4-bromo-N-(4-hydroxy-3-methylphenyl)benzamide
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Overview
Description
4-bromo-N-(4-hydroxy-3-methylphenyl)benzamide is a useful research compound. Its molecular formula is C14H12BrNO2 and its molecular weight is 306.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.00514 g/mol and the complexity rating of the compound is 290. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The chemical compound 4-bromo-N-(4-hydroxy-3-methylphenyl)benzamide has been a subject of interest in various synthetic and chemical property studies. For instance, it plays a role in the practical synthesis of orally active CCR5 antagonists, demonstrating its significance in the development of compounds with potential therapeutic applications. The synthesis involves a Suzuki−Miyaura reaction and showcases an inexpensive method without the need for chromatographic purification, highlighting its utility in organic synthesis and drug development processes (Ikemoto et al., 2005).
Antipathogenic Activity
Research has also explored the antipathogenic activity of compounds related to this compound. A study on new thiourea derivatives, which share a structural resemblance, found significant antimicrobial activity against Pseudomonas aeruginosa and Staphylococcus aureus, pathogens known for biofilm formation. This suggests the potential of derivatives of this compound in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Metal Complexation and Coordination Chemistry
The compound has been involved in studies related to metal complexation and coordination chemistry, providing insights into its binding properties and potential applications in catalysis or material science. For example, synthesis and characterization of Cu(II) and Ni(II) complexes with 4-bromo-N-(di(alkyl/aryl)carbamothioyl)benzamide derivatives have been reported, demonstrating the structural diversity and coordination behavior of these complexes (Binzet et al., 2009).
Neurodegenerative Disease Research
In the context of neurodegenerative diseases, compounds structurally similar to this compound have been investigated for their potential therapeutic effects. Studies on N-aryl-substituted derivatives aimed at Alzheimer's therapy suggest the role of such compounds in metal ion sequestration, redistribution, or removal, offering a multifaceted approach to treatment. The research underscores the compound's relevance in the development of multifunctional therapeutic agents for conditions like Alzheimer's disease (Scott et al., 2011).
Antioxidant Properties
Investigations into the antioxidant properties of related bromophenol derivatives have highlighted their potential in combating oxidative stress, a factor in many chronic diseases. These studies reveal the compound's relevance in the synthesis of antioxidants with potential applications in health and disease prevention (Olsen et al., 2013).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-bromo-N-(4-hydroxy-3-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c1-9-8-12(6-7-13(9)17)16-14(18)10-2-4-11(15)5-3-10/h2-8,17H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSIMNVEECZLQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.